molecular formula C7H7N3O4S B7767485 2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid

2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid

Cat. No. B7767485
M. Wt: 229.22 g/mol
InChI Key: NRRJNSWNWIDHOX-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid is a useful research compound. Its molecular formula is C7H7N3O4S and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The compound is a crucial intermediate in the synthesis of fourth-generation cephalosporins, showcasing its significance in antibiotic development. Techniques for its efficient synthesis and the impact of various synthesis parameters on the yield and quality of the product have been explored (Shihao Gao, Changquan Gao, Cheng-Tao Sun, Xinqi Zhao, 2008); (Zhao Xin-qi, 2007).

  • Methodologies for practical preparation of this compound, specifically the Z-isomer, which is common in clinically useful cephem antibiotics, have been developed. This includes preparation from aminoisoxazoles through skeletal rearrangement (K. Tatsuta, S. Miura, H. Gunji, T. Tamai, R. Yoshida, T. Inagaki, Y. Kurita, 1994).

  • Studies have also focused on the synthesis of cefozopran intermediates using this compound. The research outlines the synthesis process, starting materials, and operational advantages for industrial manufacture (L. Ming-liang, 2009).

  • Research has been conducted on the solubility of this compound in different solvents, which is crucial for its application in pharmaceutical formulations. This includes studies on its solubility in various pure solvents and binary mixtures (Zhimao Zhou, Yixin Qu, Jidong Wang, Shui Wang, Jisheng Liu, Ming-Zu Wu, 2011).

  • Another aspect of research is the synthesis of cefodizime acid using this compound as a reactant, highlighting its role in the production of specific antibiotics (Zhang Shu-fang, 2009).

properties

IUPAC Name

(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRJNSWNWIDHOX-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)NC=O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid

CAS RN

65872-43-7
Record name (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (1.6 g.) in water (30 ml.) was dropwise added over 5 minutes with stirring and ice-cooling to a suspension of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate (syn isomer) (5.14 g.) in water (60 ml.), and the resulting mixture was stirred for 1.5 hours at 10° to 20° C. The reaction mixture was adjusted to pH 7 with 10% hydrochloric acid and washed twice with ethyl acetate (100 ml.). To the aqueous layer was added ethyl acetate (200 ml.), and the resulting mixture was adjusted to pH 1 with 10% hydrochloric acid and extracted with the ethyl acetate. The aqueous layer was further extracted with ethyl acetate (100 ml.). Both ethyl acetate extracts were combined, washed with a sodium chloride aqueous solution (100 ml.) and dried over magnesium sulfate. The solvent was distilled off to give 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid (syn isomer) (1.85 g.), mp 152° C. (dec.), which was recrystallized from ethyl acetate to give a pure compound, mp 167° C. (dec.).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate
Quantity
5.14 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid
Reactant of Route 2
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid
Reactant of Route 4
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid
Reactant of Route 5
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid
Reactant of Route 6
2-(2-Formylaminothiazol-4-YL)-2-methoxyiminoacetic acid

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